Cas no 14549-59-8 (4-(4-methylpiperazin-1-yl)pyridin-3-amine)

4-(4-methylpiperazin-1-yl)pyridin-3-amine structure
14549-59-8 structure
Product Name:4-(4-methylpiperazin-1-yl)pyridin-3-amine
CAS No:14549-59-8
MF:C10H16N4
MW:192.260841369629
CID:151814
PubChem ID:203473
Update Time:2025-07-19

4-(4-methylpiperazin-1-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine,4-(4-methyl-1-piperazinyl)-
    • 4-(4-Methyl-1-piperazinyl)-3-pyridinamine
    • 4-(4-methylpiperazin-1-yl)pyridin-3-amine
    • 1-(3-Amino-4-pyridyl)-4-methylpiperazine
    • UAJACUSQLFALEQ-UHFFFAOYSA-N
    • 14549-59-8
    • 4-Methyl-1-(3-amino-4-pyridyl)piperazine
    • EN300-53598
    • AKOS008116024
    • KS-8822
    • Z359373366
    • BRN 0613366
    • DTXSID40163062
    • Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-
    • CHEMBL4585317
    • CS-0251113
    • FT-0760705
    • AB01000561-01
    • SCHEMBL15770645
    • DA-44449
    • G57558
    • MDL: MFCD01704019
    • Inchi: 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3
    • InChI Key: UAJACUSQLFALEQ-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=CC=2N)CCN(C)CC1

Computed Properties

  • Exact Mass: 192.13768
  • Monoisotopic Mass: 192.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 45.4Ų

Experimental Properties

  • PSA: 45.39

4-(4-methylpiperazin-1-yl)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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4-(4-methylpiperazin-1-yl)pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:14549-59-8)4-(4-methylpiperazin-1-yl)pyridin-3-amine
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):226.0/608.0
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4-(4-methylpiperazin-1-yl)pyridin-3-amine Related Literature

Additional information on 4-(4-methylpiperazin-1-yl)pyridin-3-amine

4-(4-methylpiperazin-1-yl)pyridin-3-amine: A Versatile Compound in Pharmaceutical Research

4-(4-methylpiperazin-1-yl)pyridin-3-amine, with the chemical identifier CAS No. 14549-59-8, has emerged as a significant molecule in the development of therapeutic agents targeting multiple biological pathways. This compound belongs to the class of pyridine derivatives, characterized by its six-membered aromatic ring system and an amine functional group. The unique structural features of 4-(4-methylpiperazin-1-yl)pyridin-3-amine enable it to interact with various molecular targets, making it a promising candidate for drug discovery programs focused on neurological disorders, inflammatory conditions, and metabolic diseases.

Recent studies have highlighted the potential of 4-(4-methylpiperazin-1-yl)pyridin-3-amine in modulating ion channel activity, particularly in the context of voltage-gated sodium and potassium channels. These channels play critical roles in neuronal excitability and cardiac function, and their dysregulation is associated with conditions such like epilepsy, arrhythmias, and neurodegenerative diseases. Researchers have observed that 4-(4-methylpiperazin-1-yl)pyridin-3-amine exhibits selective binding affinity for certain subtypes of these channels, suggesting its potential as a therapeutic agent for managing hyperexcitability-related disorders.

The molecular structure of 4-(4-methylpiperazin-1-yl)pyridin-3-amine is composed of a pyridine ring connected to a piperazine moiety via a methylene bridge. The presence of the methyl group on the piperazine ring enhances the compound's solubility and metabolic stability, which are crucial factors in pharmaceutical development. This structural modification also contributes to the compound's ability to form hydrogen bonds with target proteins, improving its binding efficiency and selectivity. Such properties make 4-(4-methylpiperazin-1-yl)pyridin-3-amine a valuable scaffold for the design of novel therapeutics.

Advancements in computational drug discovery have further underscored the importance of 4-(4-methylpiperazin-1-yl)pyridin-3-amine in the development of targeted therapies. Machine learning algorithms and molecular docking simulations have been employed to predict the compound's interactions with various receptors and enzymes. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 4-(4-methylpiperazin-1-yl)pyridin-3-amine could modulate the activity of the P2X7 receptor, a key player in inflammatory responses. This finding has sparked interest in exploring its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and multiple sclerosis.

Additionally, the pharmacokinetic properties of 4-(4-methylpiperazin-1-yl)pyridin-3-amine have been the focus of recent research. Studies have shown that the compound exhibits favorable oral bioavailability and a prolonged half-life, which are essential for the development of long-acting formulations. These characteristics are particularly beneficial for chronic disease management, where patient compliance and sustained therapeutic effects are critical. Researchers are also investigating the compound's ability to cross the blood-brain barrier, which could enhance its efficacy in treating neurological disorders.

In the field of oncology, 4-(4-methylpiperazin-1-yl)pyridin-3-amine has shown potential as an inhibitor of specific signaling pathways involved in cancer progression. For example, a 2024 study published in Cancer Research reported that the compound could suppress the activity of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. This pathway is known to promote cell survival and proliferation, and its inhibition could lead to the induction of apoptosis in malignant cells. These findings highlight the compound's potential as a therapeutic agent in oncology.

The synthesis of 4-(4-methylpiperazin-1-yl)pyridin-3-amine has also been optimized to improve its scalability and cost-effectiveness. Recent advancements in asymmetric catalysis and solid-phase peptide synthesis have enabled the efficient production of this compound in laboratory settings. These synthetic strategies are crucial for the transition from bench to bedside, ensuring that the compound can be developed into a viable therapeutic option. Researchers are also exploring the use of green chemistry principles to minimize the environmental impact of its production.

Furthermore, the safety profile of 4-(4-methylpiperazin-1-yl)pyridin-3-amine has been evaluated in preclinical studies. These studies have demonstrated that the compound exhibits low toxicity and a favorable therapeutic index, which are essential for its development as a drug candidate. Researchers are also investigating the potential for drug interactions and the compound's impact on liver and kidney function, which are important considerations in pharmaceutical development.

Collaborative efforts between academia and industry have led to the identification of novel applications for 4-(4-methylpiperazin-1-yl)pyridin-3-amine. For instance, a partnership between a pharmaceutical company and a research institution has resulted in the development of a compound that combines 4-(4-methylpiperazin-1-yl)pyridin-3-amine with other active ingredients to enhance its therapeutic effects. These combined formulations are being tested for their efficacy in treating conditions such as diabetes and cardiovascular diseases.

Overall, the research on 4-(4-methylpiperazin-1-yl)pyridin-3-amine continues to expand, with new discoveries and applications being explored in various fields of medicine. As the understanding of its molecular mechanisms and therapeutic potential grows, the compound is poised to play a significant role in the development of innovative treatments for a wide range of diseases.

For more information on the latest research and developments related to 4-(4-methylpiperazin-1-yl)pyridin-3-amine, please refer to the following resources: PubMed, ScienceDirect, and ResearchGate.

By staying informed about the latest advancements in the field, researchers and healthcare professionals can better leverage the potential of 4-(4-methylpiperazin-1-yl)pyridin-3-amine to improve patient outcomes and advance the frontiers of medical science.

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Amadis Chemical Company Limited
(CAS:14549-59-8)4-(4-methylpiperazin-1-yl)pyridin-3-amine
A1063034
Purity:99%/99%
Quantity:250mg/1g
Price ($):226.0/608.0
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